molecular formula C16H27N4O6P B14734268 N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid CAS No. 5423-83-6

N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid

Cat. No.: B14734268
CAS No.: 5423-83-6
M. Wt: 402.38 g/mol
InChI Key: ZRDVSHFJCDYFOD-UHFFFAOYSA-N
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Description

N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine;phosphoric acid is a complex organic compound that features a quinoxaline core substituted with methoxy groups and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Methoxylation: The quinoxaline core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy groups at the 6 and 7 positions.

    Attachment of the Ethane-1,2-diamine Moiety: The methoxylated quinoxaline is reacted with N,N-diethylethane-1,2-diamine under basic conditions to form the desired compound.

    Phosphoric Acid Addition: Finally, phosphoric acid is added to the compound to form the phosphoric acid salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoxaline diones.

    Reduction: Formation of quinoxaline diols.

    Substitution: Formation of substituted quinoxalines with various functional groups.

Scientific Research Applications

N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, which lacks the methoxy and ethane-1,2-diamine substituents.

    6,7-Dimethoxyquinoxaline: Similar structure but without the ethane-1,2-diamine moiety.

    N,N-Diethylethane-1,2-diamine: Lacks the quinoxaline core.

Uniqueness

N-(6,7-dimethoxyquinoxalin-5-yl)-N’,N’-diethylethane-1,2-diamine is unique due to the combination of the quinoxaline core with methoxy and ethane-1,2-diamine substituents, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

5423-83-6

Molecular Formula

C16H27N4O6P

Molecular Weight

402.38 g/mol

IUPAC Name

N-(6,7-dimethoxyquinoxalin-5-yl)-N',N'-diethylethane-1,2-diamine;phosphoric acid

InChI

InChI=1S/C16H24N4O2.H3O4P/c1-5-20(6-2)10-9-19-15-14-12(17-7-8-18-14)11-13(21-3)16(15)22-4;1-5(2,3)4/h7-8,11,19H,5-6,9-10H2,1-4H3;(H3,1,2,3,4)

InChI Key

ZRDVSHFJCDYFOD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C(C(=CC2=NC=CN=C21)OC)OC.OP(=O)(O)O

Origin of Product

United States

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